molecular formula C11H12FN3O B11723990 3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one

3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one

Cat. No.: B11723990
M. Wt: 221.23 g/mol
InChI Key: PUMHCEHOSCFOTP-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one is a chemical compound with the molecular formula C11H12FN3O It is known for its unique structure, which includes a piperidin-2-one ring substituted with a 4-fluorophenyl hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one typically involves the reaction of 4-fluorophenylhydrazine with piperidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one is unique due to its specific substitution pattern and the presence of the piperidin-2-one ring.

Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

3-[(4-fluorophenyl)hydrazinylidene]piperidin-2-one

InChI

InChI=1S/C11H12FN3O/c12-8-3-5-9(6-4-8)14-15-10-2-1-7-13-11(10)16/h3-6,14H,1-2,7H2,(H,13,16)

InChI Key

PUMHCEHOSCFOTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC2=CC=C(C=C2)F)C(=O)NC1

Origin of Product

United States

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